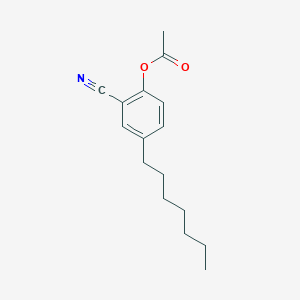![molecular formula C13H12N4OS B14395096 N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide CAS No. 88013-16-5](/img/structure/B14395096.png)
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3,4]thiadiazole core and subsequent functionalization. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in POCl3 to produce 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using anhydrous solvents and controlled temperatures .
Analyse Chemischer Reaktionen
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation and survival of cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as:
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also exhibits anticancer activity but may differ in its potency and selectivity.
6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their antifungal and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Eigenschaften
CAS-Nummer |
88013-16-5 |
|---|---|
Molekularformel |
C13H12N4OS |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
N-methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4OS/c1-9(18)16(2)13-15-17-8-11(14-12(17)19-13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
VNXKIZHXYGTSQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=NN2C=C(N=C2S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)




![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
